molecular formula C19H23N3O3 B3016734 1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 1902985-74-3

1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B3016734
CAS No.: 1902985-74-3
M. Wt: 341.411
InChI Key: DENOLWUUVKJKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS 1902985-74-3) is a synthetic organic compound with the molecular formula C19H23N3O3 and a molecular weight of 341.4 g/mol . This complex molecule features an imidazolidine-2,4-dione (hydantoin) core, which is a scaffold of high interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities . The structure is further substituted with a phenyl ring at the 3-position of the hydantoin and a piperidin-4-yl group at the 1-position. The piperidine nitrogen is functionalized with a 3-methylbut-2-enoyl (prenyl-derived) moiety, contributing to the compound's potential for diverse molecular interactions . The compound is offered for non-human research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this chemical from suppliers like Life Chemicals, which offers it in various quantities for screening purposes . Its structural features make it a valuable intermediate or candidate for investigation in various drug discovery and chemical biology programs, particularly those exploring the pharmacological potential of hydantoin and piperidine hybrids.

Properties

IUPAC Name

1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14(2)12-17(23)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-4-3-5-7-16/h3-7,12,15H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENOLWUUVKJKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3-Methylbut-2-enoyl Group: This step involves the acylation of the piperidine ring using 3-methylbut-2-enoyl chloride under basic conditions.

    Formation of the Imidazolidine-2,4-dione Moiety: The imidazolidine-2,4-dione ring is formed through a cyclization reaction involving urea and a suitable diketone precursor.

    Coupling of the Phenyl Group: The final step involves the coupling of the phenyl group to the imidazolidine-2,4-dione moiety using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound “1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione” is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and pharmacology, while providing comprehensive data and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, a related compound was shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study demonstrated that imidazolidine derivatives could effectively induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates.

Neuroprotective Effects

Compounds similar to “this compound” have been investigated for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's. These compounds may enhance cognitive function by modulating neurotransmitter levels or protecting neurons from oxidative stress.

Case Study : Research involving a related compound showed that it improved memory retention in animal models of Alzheimer’s disease by reducing amyloid plaque formation and increasing levels of brain-derived neurotrophic factor (BDNF).

Enzyme Inhibition

The structural characteristics of the compound suggest potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways or signal transduction.

Case Study : A derivative was tested against acetylcholinesterase (AChE), showing promising results in inhibiting enzyme activity, which is crucial for developing treatments for conditions like myasthenia gravis and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Substituent on Piperidine (Position 1) Hydantoin Substitution (Position 3) Molecular Formula Molecular Weight CAS Number
1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione 3-Methylbut-2-enoyl Phenyl C20H23N3O3 353.42 Not provided
1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (BJ41196) 2-Bromobenzoyl Phenyl C21H20BrN3O3 442.31 2034512-50-8
1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione 7-Methoxybenzofuran-2-carbonyl Phenyl C24H23N3O5 433.46 1904187-58-1
1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione 3,4-Difluorobenzyl Phenyl C21H21F2N3O2 385.40 2034604-92-5

Comparison with BJ41196

  • Structural Difference: The 2-bromobenzoyl group in BJ41196 replaces the 3-methylbut-2-enoyl group in the target compound. Bromine’s electronegativity and steric bulk may alter binding interactions compared to the unsaturated acyl chain.
  • However, the absence of the α,β-unsaturated ketone in BJ41196 might reduce electrophilic reactivity, limiting covalent binding to biological targets .

Comparison with 7-Methoxybenzofuran-2-carbonyl Analog

  • Structural Difference : The 7-methoxybenzofuran-2-carbonyl substituent introduces a fused aromatic system with an electron-donating methoxy group.
  • Implications : Benzofuran derivatives are associated with enhanced π-π stacking interactions in receptor binding. The methoxy group could modulate solubility and bioavailability, though the increased molecular weight (433.46 vs. 353.42) may reduce permeability .

Comparison with 3,4-Difluorobenzyl Analog

  • Structural Difference : The 3,4-difluorobenzyl group replaces the acyl chain with a fluorinated benzyl moiety.
  • Implications: Fluorination typically improves metabolic stability and membrane penetration.

Research Findings and Theoretical Insights

  • Reactivity : The α,β-unsaturated ketone in the target compound may enable Michael addition reactions with cysteine residues in enzymes, a mechanism exploited by kinase inhibitors (e.g., afatinib). This property is absent in BJ41196 and the difluorobenzyl analog .
  • In contrast, the target compound’s prenyl-like chain may favor interactions with hydrophobic enzyme pockets .
  • Synthetic Accessibility: The 3-methylbut-2-enoyl group is synthetically simpler than the benzofuran or difluorobenzyl substituents, which require multi-step functionalization .

Biological Activity

1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazolidine core, which is known for its diverse biological activities. The presence of the piperidine ring and the 3-methylbut-2-enoyl substituent contributes to its potential pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

Anticancer Properties

Several studies have explored the anticancer effects of imidazolidine derivatives. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines, including colorectal cancer cells. In vitro studies demonstrated IC50 values in the low micromolar range, indicating significant potency against tumor growth .

Neuroprotective Effects

The neuroprotective potential of similar compounds has also been investigated. Research highlights their ability to modulate neurotrophic factors and reduce oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative diseases .

Study on Anticancer Activity

A notable study evaluated the effects of a structurally related compound on human cancer cell lines. The results indicated a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that these compounds could serve as promising leads for developing new anticancer therapies .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of imidazolidine derivatives in animal models of Alzheimer's disease. The findings revealed that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Data Summary

Biological Activity Mechanism IC50 Values (µM) Target Cells
AnticancerApoptosis induction2 - 10SW480, HCT116
NeuroprotectionModulation of BDNFNot specifiedNeuronal cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of piperidine-containing heterocycles often employs acylation or nucleophilic substitution reactions. For example, piperidine derivatives can be synthesized via acylation of 1-benzyl-4-piperidone with appropriate acylating agents under anhydrous conditions, achieving yields >85% when using dichloromethane as a solvent and NaOH as a base . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for acylating agent:piperidine), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for confirming carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) or GC-MS can verify molecular weight (e.g., molecular ion peaks with >90% accuracy). Nuclear magnetic resonance (NMR) is essential for resolving stereochemistry: ¹H NMR should show distinct signals for the piperidine ring (δ 1.5–3.5 ppm) and phenyl protons (δ 7.2–7.5 ppm), while ¹³C NMR confirms carbonyl carbons at δ 165–180 ppm .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments. For example, piperidine derivatives with similar substituents (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) have been resolved using SCXRD, revealing chair conformations of the piperidine ring and bond angles between 109–112° for sp³-hybridized carbons .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways or optimizing experimental conditions for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and activation energies for acylation or cyclization steps. ICReDD’s integrated approach combines these calculations with machine learning to prioritize reaction conditions (e.g., solvent polarity, temperature) that maximize yield and minimize side products. Experimental validation via HPLC or LC-MS is critical to confirm predictions .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme assays)?

  • Methodological Answer : Standardize assay protocols to reduce variability:

  • Use identical buffer systems (e.g., sodium acetate + 1-octanesulfonate at pH 4.6 for stability ).
  • Validate enzyme activity with positive controls (e.g., known inhibitors).
  • Apply statistical tools (e.g., ANOVA or Bayesian meta-analysis) to reconcile discrepancies caused by differences in cell lines, incubation times, or compound purity .

Q. What strategies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer : Assess GI absorption using Caco-2 cell monolayers (permeability >1 × 10⁻⁶ cm/s suggests good bioavailability). Plasma protein binding can be quantified via equilibrium dialysis (e.g., >90% binding correlates with prolonged half-life). Metabolic stability in liver microsomes (e.g., t₁/₂ >30 minutes in human microsomes) and CYP inhibition assays (e.g., IC₅₀ for CYP3A4 >10 µM) are critical for predicting drug-drug interactions .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine target-based and phenotypic assays:

  • Target-based : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to hypothesized targets (e.g., kinases or GPCRs).
  • Phenotypic : Employ RNA-seq or phosphoproteomics to identify downstream pathways in disease models (e.g., cancer cell lines).
  • Validate findings with CRISPR/Cas9 knockout models or competitive antagonists .

Data and Methodological Validation

Q. What are best practices for validating synthetic intermediates or degradation products?

  • Methodological Answer : Use orthogonal analytical methods:

  • HPLC-PDA : Monitor purity (>95% at 254 nm).
  • LC-MS/MS : Identify impurities with mass accuracy <5 ppm.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways (e.g., hydrolysis of the imidazolidine-dione ring under acidic conditions) .

Q. How can researchers leverage hybrid computational-experimental frameworks to accelerate discovery?

  • Methodological Answer : Implement ICReDD’s workflow:

Perform quantum mechanics/molecular mechanics (QM/MM) simulations to screen potential derivatives.

Train neural networks on historical reaction data to predict optimal catalysts (e.g., Pd/C for hydrogenation).

Validate top candidates in high-throughput microreactors (e.g., 96-well plates with automated liquid handling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.